2-{[6-(Methanesulfonyl)pyridin-3-yl]amino}-5-nitropyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((6-(Methylsulfonyl)pyridin-3-yl)amino)-5-nitropyrimidin-4(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with a nitro group and a pyridine ring substituted with a methylsulfonyl group, connected via an amino linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(Methylsulfonyl)pyridin-3-yl)amino)-5-nitropyrimidin-4(1H)-one typically involves multi-step organic reactions. One common approach starts with the nitration of a pyrimidine derivative to introduce the nitro group. This is followed by the sulfonation of a pyridine derivative to introduce the methylsulfonyl group. The final step involves coupling these two intermediates through an amination reaction under controlled conditions, such as using a suitable base and solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction temperatures and times, and ensuring high yields and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((6-(Methylsulfonyl)pyridin-3-yl)amino)-5-nitropyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or metal hydrides can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino-substituted pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-((6-(Methylsulfonyl)pyridin-3-yl)amino)-5-nitropyrimidin-4(1H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-((6-(Methylsulfonyl)pyridin-3-yl)amino)-5-nitropyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and the amino linkage play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-((6-(Methylsulfonyl)pyridin-3-yl)amino)-4-nitropyrimidine
- 2-((6-(Methylsulfonyl)pyridin-3-yl)amino)-5-chloropyrimidine
Uniqueness
2-((6-(Methylsulfonyl)pyridin-3-yl)amino)-5-nitropyrimidin-4(1H)-one is unique due to the specific combination of functional groups and their positions on the pyrimidine and pyridine rings. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
77961-73-0 |
---|---|
Molecular Formula |
C10H9N5O5S |
Molecular Weight |
311.28 g/mol |
IUPAC Name |
2-[(6-methylsulfonylpyridin-3-yl)amino]-5-nitro-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H9N5O5S/c1-21(19,20)8-3-2-6(4-11-8)13-10-12-5-7(15(17)18)9(16)14-10/h2-5H,1H3,(H2,12,13,14,16) |
InChI Key |
VGPRYNXOBDCOGM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C=C1)NC2=NC=C(C(=O)N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.